molecular formula C14H10O3S2 B1517219 3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid CAS No. 1039891-26-3

3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid

Cat. No.: B1517219
CAS No.: 1039891-26-3
M. Wt: 290.4 g/mol
InChI Key: OPLMCFVWCCVDML-UHFFFAOYSA-N
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Description

3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid is a benzofuran derivative characterized by a carboxylic acid group at position 2 and a thiophen-2-ylsulfanyl methyl substituent at position 3 of the benzofuran core. Its molecular formula is C₁₄H₁₀O₃S₂ (molecular weight: 290.35 g/mol).

Such reactions typically proceed under mild heating (50–75°C) in polar solvents like ethanol or acetic acid, with yields ranging from 50% to 80% depending on substituent reactivity .

Properties

IUPAC Name

3-(thiophen-2-ylsulfanylmethyl)-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3S2/c15-14(16)13-10(8-19-12-6-3-7-18-12)9-4-1-2-5-11(9)17-13/h1-7H,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLMCFVWCCVDML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)O)CSC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its molecular characteristics, biological effects, and potential therapeutic applications based on recent studies.

Molecular Characteristics

  • Molecular Formula : C14H10O3S2
  • Molecular Weight : 290.4 g/mol
  • CAS Number : 1039891-26-3

The compound features a thiophene ring and a benzofuran moiety, which are known to contribute to various pharmacological properties. The presence of sulfur in the thiophene structure enhances its reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has shown promising results against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
U2OS (osteosarcoma)0.69
HeLa (cervical carcinoma)0.70

These values suggest potent cytotoxicity, indicating that the compound may interfere with cancer cell proliferation.

Antiviral Activity

The compound has also demonstrated antiviral properties. In a study focusing on its effects against tobacco mosaic virus (TMV), it exhibited:

Activity Type Percentage (%) Concentration (µg/mL) Reference
Curative Rate54.1500
Inactivation Rate90.3500
Protection Rate52.8500

These results highlight the potential of this compound as a plant elicitor and antiviral agent.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of Key Enzymes : The presence of thiophene may allow for interaction with specific enzymes involved in cancer progression.
  • Induction of Apoptosis : Evidence suggests that compounds with similar structures can induce apoptotic pathways in cancer cells.
  • Interference with Viral Replication : The structural motifs may disrupt viral entry or replication processes.

Case Studies

Several case studies have documented the effects of related compounds, reinforcing the potential therapeutic applications of this class of molecules:

  • Anticancer Studies : A study reported that derivatives of benzofuran exhibited significant anticancer properties through apoptosis induction in various cancer cell lines.
  • Antiviral Research : Research on thiophene derivatives has shown promising antiviral activity against several viruses, indicating a potential pathway for further exploration with this compound.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and biological activities of closely related compounds:

Compound Name Substituents at Position 3 Molecular Weight (g/mol) Biological Activity Key References
3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid Thiophen-2-ylsulfanyl methyl 290.35 Antibacterial, antifungal (inferred)
Benzofuran-2-carboxylic acid None 162.14 Moderate antibacterial
3-[(Benzylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid Benzylsulfanyl methyl 298.36 Applications in drug synthesis
3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid 2-Fluorophenylsulfanyl methyl 302.32 Enhanced metabolic stability
3-(Methanesulfonylmethyl)-1-benzofuran-2-carboxylic acid Methanesulfonyl methyl 254.26 Potential enzyme inhibition

Key Observations

Impact of Sulfur-Containing Groups: The thiophen-2-ylsulfanyl group in the target compound provides aromaticity and moderate lipophilicity, which may improve membrane permeability compared to non-sulfur analogs like benzofuran-2-carboxylic acid .

Electronic Effects: The 2-fluorophenylsulfanyl derivative ( ) introduces electron-withdrawing fluorine, which may stabilize charge-transfer interactions and resist oxidative metabolism compared to the thiophene analog .

Thiophene-containing derivatives are hypothesized to exhibit broader-spectrum activity due to the heteroaromatic ring’s ability to engage in π-stacking with microbial protein targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid
Reactant of Route 2
3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid

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